molecular formula C15H18N2O2 B12947857 Cyclopentanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]- CAS No. 874133-78-5

Cyclopentanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-

Cat. No.: B12947857
CAS No.: 874133-78-5
M. Wt: 258.32 g/mol
InChI Key: ZNRIHYMNZFEHHP-UHFFFAOYSA-N
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Description

1-(1-(4-Methoxyphenyl)-1H-imidazol-2-yl)cyclopentanol is a chemical compound that features a cyclopentanol group attached to an imidazole ring, which is further substituted with a 4-methoxyphenyl group

Preparation Methods

The synthesis of 1-(1-(4-Methoxyphenyl)-1H-imidazol-2-yl)cyclopentanol typically involves multi-step organic reactions. One common method includes the initial formation of the imidazole ring, followed by the introduction of the 4-methoxyphenyl group and the cyclopentanol moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-(1-(4-Methoxyphenyl)-1H-imidazol-2-yl)cyclopentanol can undergo various chemical reactions, including:

Scientific Research Applications

1-(1-(4-Methoxyphenyl)-1H-imidazol-2-yl)cyclopentanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-(4-Methoxyphenyl)-1H-imidazol-2-yl)cyclopentanol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of enzymes or receptors. The methoxyphenyl group may enhance binding affinity and specificity, while the cyclopentanol moiety can modulate the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

Similar compounds to 1-(1-(4-Methoxyphenyl)-1H-imidazol-2-yl)cyclopentanol include:

    1-(4-Methoxyphenyl)-1-pentanol: This compound shares the methoxyphenyl group but differs in the aliphatic chain length and lacks the imidazole ring.

    1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: This compound has a similar aromatic substitution but features a tetrazole ring instead of an imidazole ring.

    Venlafaxine: A pharmaceutical compound with a similar methoxyphenyl group but different overall structure and pharmacological properties.

The uniqueness of 1-(1-(4-Methoxyphenyl)-1H-imidazol-2-yl)cyclopentanol lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity .

Properties

CAS No.

874133-78-5

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

1-[1-(4-methoxyphenyl)imidazol-2-yl]cyclopentan-1-ol

InChI

InChI=1S/C15H18N2O2/c1-19-13-6-4-12(5-7-13)17-11-10-16-14(17)15(18)8-2-3-9-15/h4-7,10-11,18H,2-3,8-9H2,1H3

InChI Key

ZNRIHYMNZFEHHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C2C3(CCCC3)O

Origin of Product

United States

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